Desmospray
Description
Structure
2D Structure
Properties
IUPAC Name |
acetic acid;N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H64N14O12S2.C2H4O2/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25;1-2(3)4/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSVJHOYXJGGTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H68N14O14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1129.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Derivatization Strategies for Desmopressin
Methodologies for Total Chemical Synthesis of Desmopressin (B549326)
The total chemical synthesis of desmopressin involves the sequential coupling of amino acids to form the linear peptide chain, followed by cyclization through disulfide bond formation.
Solid-Phase Peptide Synthesis (SPPS) Techniques for Desmopressin
SPPS is a widely used technique for synthesizing peptides due to its efficiency and potential for automation researchgate.netcore.ac.uk. In SPPS, the peptide chain is built stepwise while anchored to an insoluble solid support (resin) core.ac.ukgoogleapis.com. This heterogeneous reaction environment simplifies purification steps as excess reagents and byproducts can be removed by washing the resin core.ac.uk.
Commonly used protecting group strategies in SPPS for desmopressin include BOC/Benzyl chemistry and Fmoc/tBu chemistry google.com. While BOC/Benzyl chemistry was traditionally used, it requires the use of toxic hydrogen fluoride (B91410) (HF) for cleavage from the resin google.com. Fmoc/tBu chemistry is considered safer and more environmentally friendly google.com. The Fmoc group is removed using a base like piperidine, allowing the coupling of the next amino acid google.com. Amino acid side chains are protected with groups such as Pbf, tBu, or Trt, which are typically removed using an acidic cocktail mixture during the final cleavage step googleapis.com.
After the linear peptide chain is assembled on the resin, the disulfide bond between the modified Cys1 (Mpa) and Cys6 is formed to create the cyclic structure google.comgoogle.com. This can be achieved by oxidizing the dithiol derivative of the linear peptide googleapis.com.
Solution-Phase Peptide Synthesis Approaches for Desmopressin
Solution-phase peptide synthesis involves coupling amino acids or peptide fragments in a homogeneous solution elte.hu. This method allows for the isolation and characterization of intermediates at each step, which can be advantageous for purification and ensuring product purity googleapis.com.
Early methods for desmopressin synthesis utilized a homogeneous (solution-phase) approach googleapis.com. This involved building the amino acid chain step-by-step, with isolation and deprotection of intermediates using reagents like alkali metals in liquid ammonia (B1221849) googleapis.com. The disulfide bridge was typically formed using oxidizing agents such as potassium ferricyanide (B76249) in an aqueous solution googleapis.com.
While SPPS has become more prevalent for peptide synthesis due to its efficiency, solution-phase methods, sometimes combined with fragment condensation, are still relevant elte.huwipo.int.
Purification and Yield Optimization Methodologies for Desmopressin Synthesis
Purification is a critical step in peptide synthesis to obtain the final product in high purity. For desmopressin, purification often involves chromatographic techniques. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is commonly used for the purification of synthetic peptides, including desmopressin mdpi.comresearchgate.netgoogleapis.com. Ion exchange chromatography can also be employed elte.hugoogleapis.com.
Yield optimization in desmopressin synthesis involves various strategies aimed at improving the efficiency of coupling reactions, minimizing side reactions, and optimizing purification protocols. In SPPS, factors such as the choice of resin, resin loading capacity, and the use of excess protected amino acids and coupling agents can influence yield googleapis.com. Efficient washing steps are essential to remove residual reagents and byproducts googleapis.com.
The formation of the disulfide bond is a key step, and the method of oxidation can impact yield and purity google.comgoogleapis.com. Using appropriate oxidizing agents and reaction conditions is crucial. Novel approaches, such as liquid-phase electrochemical oxidation coupling, have been explored to improve yield and environmental friendliness by avoiding chemical oxidants like iodine and hydrogen peroxide google.comwipo.int.
Furthermore, the purification process itself can lead to product loss, so optimizing chromatographic conditions and minimizing the number of purification steps are important for maximizing the final yield googleapis.com. The use of quenching agents like anion exchange resin to remove excess iodine during disulfide bond formation can improve the lifetime of purification media and enhance cost-effectiveness in large-scale synthesis nih.gov.
Design and Synthesis of Desmopressin Analogues and Derivatives
The design and synthesis of desmopressin analogues and derivatives are driven by the goal of improving its pharmacological properties, such as potency, selectivity, half-life, and bioavailability mdpi.commdpi.comnih.gov. This involves making structural modifications to the parent peptide mdpi.comscispace.com.
Rational Design Principles for Structural Modification of Desmopressin
Rational design of peptide analogues involves making specific structural changes based on the understanding of the peptide's structure-activity relationship (SAR) and its interaction with target receptors mdpi.commdpi.comspandidos-publications.com. For desmopressin, which primarily acts as a selective agonist for the vasopressin V2 receptor, modifications are often aimed at enhancing V2 selectivity and reducing activity at other vasopressin receptor subtypes (V1a, V1b) to minimize side effects like vasoconstriction researchgate.netdrugbank.comspandidos-publications.comdrugbank.com.
Desmopressin itself is a result of rational design from vasopressin, involving deamination at position 1 and D-arginine substitution at position 8 mdpi.comresearchgate.netnih.gov. These modifications significantly altered its pharmacological profile researchgate.net.
Further rational design efforts on desmopressin have explored modifications in other positions to investigate their impact on activity and stability mdpi.comspandidos-publications.comacs.org. Alanine scanning, where each amino acid residue is systematically replaced by alanine, is a technique used to determine the importance of individual residues for activity mdpi.comspandidos-publications.com. Studies have shown that amino acids in the N-terminal loop region of desmopressin play a crucial role in its activity mdpi.comspandidos-publications.com. Modifications in this region, such as substitutions at positions 4 and 5, have been explored in the design of novel analogues acs.orgnih.gov.
Structural modifications can also aim to improve properties like enzymatic stability, solubility, and membrane permeability mdpi.comnih.govscispace.com. For instance, esterification of the tyrosine phenolic group has been investigated as a prodrug strategy to improve bioavailability nih.gov.
Stereochemical Considerations in Desmopressin Synthesis (e.g., D-Arginine Substitution)
Stereochemistry plays a crucial role in the biological activity of peptides. Desmopressin features a key stereochemical modification compared to native vasopressin: the substitution of L-arginine at position 8 with D-arginine wikipedia.orgmdpi.comresearchgate.netnih.gov.
This substitution of the naturally occurring L-arginine with its stereoisomer, D-arginine, at position 8 is a defining characteristic of desmopressin wikipedia.orgmdpi.comresearchgate.net. This change in stereochemistry at a single amino acid position significantly impacts the peptide's interaction with vasopressin receptors, leading to increased selectivity for the V2 receptor and reduced activity at the V1a receptor, thus minimizing pressor effects researchgate.netspandidos-publications.com.
The synthesis of desmopressin and its analogues requires the incorporation of amino acids with the correct stereochemistry at each position. While standard peptide synthesis utilizes L-amino acids, the synthesis of desmopressin specifically requires the incorporation of D-arginine at position 8 wikipedia.orgresearchgate.netnih.gov. This highlights the importance of controlling stereochemistry during the synthesis process, particularly when incorporating non-canonical or modified amino acids mdpi.com.
The presence of the disulfide bond also introduces conformational constraints to the cyclic structure of desmopressin, which contributes to its specific three-dimensional structure and receptor binding google.comgoogle.com.
Methodologies for Introducing Novel Chemical Moieties into Desmopressin Analogues
Desmopressin is a nonapeptide with the sequence Mpa-Tyr-Phe-Gln-Asn-Cys-Pro-D-Arg-Gly-NH₂, featuring a disulfide bond between the mercaptopropionic acid (Mpa) residue at position 1 and the cysteine (Cys) residue at position 6, forming a cyclic structure patsnap.com. It is a modified form of vasopressin, with the N-terminal amino group of cysteine deaminated and the L-arginine at position 8 replaced by D-arginine drugbank.comnih.govresearchgate.net. These modifications contribute to its enhanced antidiuretic potency, selectivity for the V2 receptor, and prolonged duration of action compared to endogenous ADH drugbank.comnih.gov.
Introducing novel chemical moieties into desmopressin to create analogues is a key strategy in peptide drug development to potentially improve properties such as metabolic stability, receptor affinity, selectivity, and duration of action mdpi.comacs.org. Methodologies for achieving this involve modifying the peptide structure at specific positions or incorporating non-canonical amino acids or amide bond mimetics mdpi.comacs.org.
Solid-phase peptide synthesis (SPPS), particularly using Fmoc chemistry, is a common method for synthesizing desmopressin and its analogues, allowing for the sequential coupling of protected amino acids onto a solid support mdpi.comgoogle.comresearchgate.netgoogle.com. This approach facilitates the introduction of modified or unnatural amino acids at desired positions within the peptide sequence mdpi.com. After chain elongation, the peptide is cleaved from the resin, and protecting groups are removed google.comgoogle.com. The disulfide bond is then formed through an oxidation step google.comresearchgate.netgoogle.com.
Derivatization strategies can involve modifications to the amino acid side chains, the N-terminus, the C-terminus, or the peptide backbone mdpi.comacs.org. For example, bioreversible derivatization, such as esterification of the tyrosine phenolic group, has been explored to create more lipophilic prodrug forms of desmopressin, aiming to enhance bioavailability creative-peptides.com. Another approach involves incorporating γ-turn mimetics or isosteres into the peptide sequence to study the conformational requirements for receptor binding and activity acs.org. Research has explored modifying the N-terminal loop of desmopressin, which plays a crucial role in ligand-receptor interaction and biological activity, to develop analogues with potentially enhanced therapeutic effects nih.gove-crt.org. An example is the analogue [V⁴Q⁵]dDAVP, which involves modifications at positions 4 and 5 nih.gove-crt.org.
Specific chemical modifications and their effects on desmopressin's properties are investigated through the synthesis and testing of various analogues. For instance, studies have examined the impact of replacing L-amino acids with their D-counterparts or incorporating amide bond mimetics to improve stability against enzymatic hydrolysis researchgate.netacs.org.
Green Chemistry Principles in Desmospray Synthesis
The application of green chemistry principles in the synthesis of pharmaceuticals like desmopressin is increasingly important to reduce environmental impact, improve safety, and lower production costs patsnap.comgoogle.comwipo.intrsc.org. Peptide synthesis, particularly on a large scale, can involve the use of significant amounts of solvents and reagents, some of which may be hazardous rsc.org.
Efforts to make desmopressin synthesis more environmentally friendly include optimizing synthetic routes to minimize waste, using safer solvents and reagents, and improving energy efficiency patsnap.comgoogle.comwipo.intrsc.org. Solid-phase peptide synthesis, while efficient for building the peptide chain, traditionally involves organic solvents slideshare.net. However, research is exploring the use of water or water-based systems as reaction media for coupling amino acids onto a solid carrier, which would significantly reduce the reliance on organic solvents patsnap.com.
Another area of focus for green chemistry in desmopressin synthesis is the disulfide bond formation. Conventional methods often use chemical oxidants like iodine or hydrogen peroxide researchgate.netwipo.int. More environmentally friendly alternatives, such as liquid-phase electrochemical oxidation, are being investigated to avoid the use of these chemical oxidants, thereby reducing the generation of hazardous byproducts google.comwipo.int. This electrochemical method can improve atomic utilization and reduce production costs google.comwipo.int.
Research findings highlight the potential for greener synthetic approaches. For example, studies have compared disulfide bond formation in different solvent systems, finding that water:acetonitrile mixtures can yield higher purity peptides in shorter reaction times compared to oxidation in water alone slideshare.net.
The adoption of green chemistry principles in desmopressin synthesis aims to develop processes that are not only efficient and cost-effective but also minimize environmental footprint and enhance the sustainability of peptide drug production patsnap.comgoogle.comwipo.intrsc.org.
Advanced Analytical Methodologies for Characterizing Desmospray
Chromatographic Techniques for Desmospray Purity and Quantification
Chromatographic methods are essential for separating desmopressin (B549326) from impurities and quantifying its concentration in various samples. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC), often coupled with sensitive detectors like mass spectrometers, are widely used. Capillary Electrophoresis (CE) also offers a valuable alternative for desmopressin analysis.
High-Performance Liquid Chromatography (HPLC) Applications for Desmopressin
HPLC is a well-established technique for the analysis of desmopressin, particularly for determining its purity and quantifying its content in pharmaceutical preparations and biological fluids. Reversed-phase HPLC (RP-HPLC) is commonly employed for peptide purification and quality control daicelpharmastandards.com.
Various RP-HPLC methods have been developed and validated for desmopressin analysis. One method utilized a Chromolith® Performance RP-18e column with an isocratic mobile phase of acetonitrile/water (25:75, v/v) containing 0.1% trifluoroacetic acid (pH 2.5), detected at 220 nm. This method demonstrated linearity over a concentration range of 0.5-100 μg/ml, with a limit of detection (LOD) of 0.05 μg/ml and a limit of quantitation (LOQ) of 0.5 μg/ml in release media nih.gov. The method showed good accuracy and precision, with intra- and inter-day precision below 4.2% nih.gov.
Another validated RP-HPLC method for desmopressin in tablets used an Inertsil C18 column with a gradient elution of methanol (B129727) and phosphate (B84403) buffer (pH 4.5), detected at 220 nm. This method was linear in the range of 5-15 μg/mL with a correlation coefficient (r²) of 0.9998. ijpsjournal.com. The method exhibited good precision (RSD ≤ 1.25%) and accuracy (mean recovery 100.3%) ijpsjournal.com. HPLC-UV methods, however, can face challenges due to desmopressin's low UV absorption and potential interference from preservatives in formulations like nasal sprays tbzmed.ac.ir.
HPLC has also been used to determine desmopressin in the presence of its acidic degradation products longdom.org.
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry
UHPLC coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), offers enhanced sensitivity, selectivity, and speed for desmopressin analysis compared to conventional HPLC-UV. UHPLC-MS/MS is frequently used for the quantification of desmopressin in complex biological matrices like plasma, where high sensitivity is crucial for pharmacokinetic studies and doping control pragolab.czresearchgate.netwaters.comresearchgate.net.
A highly sensitive UHPLC-MS/MS method for desmopressin in human plasma utilized solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation on an Aquity UPLC HSS T3 column with a gradient of methanol and ammonium (B1175870) formate (B1220265) buffer researchgate.net. Detection was performed using positive ion electrospray ionization (ESI) coupled with tandem mass spectrometry researchgate.net. This method demonstrated linearity over a concentration range of 1.01-200 pg/mL (r² ≥ 0.99) and met FDA validation guidelines researchgate.net. The method showed good selectivity, accuracy (89.2%-111.8%), and precision (≤ 9.3%) within the concentration range of 60-3200 pg/mL researchgate.net. The total run time was approximately 5 minutes researchgate.net.
Another UHPLC-MS/MS method for desmopressin in rat plasma achieved a lower limit of quantification (LLOQ) of 1 pg/mL using SPE and reversed-phase UPLC coupled to a tandem quadrupole mass spectrometer waters.com. This method utilized an ACQUITY UPLC HSS T3 C18 column and a gradient elution waters.com. The chromatogram showed excellent peak shape and resolution from endogenous interferences waters.com.
MicroLC-MS/MS systems have also been developed for highly sensitive desmopressin quantification in human plasma, achieving a quantitation level of 0.5 pg/mL with reduced sample volume compared to analytical flow HPLC methods sepscience.com.
UHPLC-MS/MS is also applied in pharmaceutical analysis for identifying and quantifying substances, offering accurate mass fragmentation for structural identification and quantitative determination researchgate.net.
Capillary Electrophoresis (CE) for Desmopressin Analysis
Capillary Electrophoresis (CE) is another technique that has been used for the analysis of desmopressin, sometimes in conjunction with HPLC nih.gov. CE separates analytes based on their charge and size in an electric field. Capillary electroendoosmotic chromatography (CEC), a hybrid technique combining aspects of CE and HPLC, has been explored for the separation of desmopressin and its analogues nih.gov. Studies have shown that the retention and selectivity of peptides like desmopressin in CEC can differ significantly compared to RP-HPLC or free zone CE modes nih.gov.
Spectroscopic and Spectrometric Characterization of this compound
Spectroscopic and spectrometric techniques provide valuable information about the structure, molecular weight, and fragmentation patterns of desmopressin.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Desmopressin Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules, including peptides like desmopressin nih.govdiva-portal.org. Two-dimensional NMR techniques, combined with molecular dynamics simulations, have been used to determine the conformation of desmopressin in aqueous solution nih.govresearchgate.net. These studies have shown that the macrocyclic ring of desmopressin forms an inverse gamma-turn centered around Gln4 nih.govresearchgate.net. Residues 1 and 2, the disulfide bridge, and the acyclic tail were found to be flexible in solution nih.gov. NMR spectroscopy has also been used to study the binding of desmopressin to carrier proteins like neurophysin-II researchgate.net. Conformational studies using NMR have highlighted the issue of conformational exchange in peptides and the importance of careful data analysis diva-portal.org. NMR, along with IR and MS, has been used to characterize acid-induced degradation products of desmopressin researchgate.net.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of Desmopressin
Mass Spectrometry (MS) is crucial for determining the molecular weight of desmopressin and studying its fragmentation pattern, which helps in identification and structural confirmation longdom.orgwaters.comresearchgate.netugent.benih.gov. Electrospray ionization (ESI) is a common ionization technique used for peptides like desmopressin in LC-MS analyses researchgate.netugent.be.
Direct infusion MS experiments of desmopressin have shown a prominent double-charged ion at [M+2H]²⁺ (m/z 535.5), which is attributed to the high ionization efficiency due to the presence of the basic arginine residue dshs-koeln.de. Collision-induced dissociation (CID) of the precursor ion yields characteristic fragment ions, such as those at m/z 328.0 and m/z 120.0, which are used for identification and quantification in tandem MS methods ugent.bedshs-koeln.denih.govresearchgate.net. Fragmentation schemes show that abundant high molecular weight fragments typically contain the arginine residue ugent.be. Reduction of the disulfide bridge can provide additional information on the MS characterization of desmopressin ugent.be.
High-resolution mass spectrometry (HRMS), including Orbitrap-based systems, is used for the characterization and qualitative detection of desmopressin, providing accurate mass information ugent.benih.govresearchgate.netnih.gov. LC-HRMS can be effective for peptide quantification and may offer advantages over LC-MS/MS in certain cases due to higher mass resolution and accuracy nih.gov.
MS, in conjunction with other techniques like IR and NMR, is used to characterize the degradation products of desmopressin researchgate.net.
Circular Dichroism (CD) for Desmopressin Conformational Studies
Circular Dichroism (CD) spectroscopy is a valuable tool for studying the conformation of chiral molecules, particularly biomolecules like peptides and proteins. CD measures the differential absorption of left and right circularly polarized light by a sample. wikipedia.org The resulting spectrum is sensitive to the secondary structure of peptides. wikipedia.org
Fourier Transform Infrared (FTIR) Spectroscopy Applications
Fourier Transform Infrared (FTIR) spectroscopy is a technique used to identify organic, polymeric, and some inorganic materials based on their vibrational modes. youtube.com FTIR spectroscopy can be applied to the analysis of desmopressin to study its molecular structure and interactions.
Attenuated Total Reflectance FTIR (ATR-FTIR) has been used to study the interactions and conformation of desmopressin when incorporated into complex matrices, such as reverse hexagonal liquid crystals. acs.orgnih.gov This application is relevant for understanding the behavior of desmopressin in potential drug delivery systems. FTIR spectroscopy can also be employed in drug-excipient compatibility studies, where the spectra of the pure drug, excipients, and their mixtures are compared to detect any potential interactions or changes in the drug's functional groups. africanjournalofbiomedicalresearch.com FTIR offers advantages such as minimal sample preparation and the ability to analyze samples quickly in various states (solid, liquid, gas). researchgate.net Analysis of FTIR spectra involves identifying functional groups based on characteristic absorption wavelengths. africanjournalofbiomedicalresearch.com
Spectrofluorimetric Methods for Desmopressin
Spectrofluorimetric methods are analytical techniques that measure the fluorescence emitted by a substance after excitation with light. These methods can be highly sensitive for the detection and quantification of compounds that exhibit native fluorescence or can be derivatized to become fluorescent.
Desmopressin acetate (B1210297) exhibits native fluorescence, with emission typically measured around 340 nm after excitation at 288 nm. longdom.org Synchronous spectrofluorimetric methods, including derivative techniques, have been developed and validated for the determination of desmopressin acetate in pharmaceutical formulations and biological fluids like human plasma. longdom.orgresearchgate.net These methods offer good sensitivity, with reported limits of detection (LOD) and quantitation (LOQ) in the nanogram per milliliter range. longdom.org
In some cases, particularly for achieving higher sensitivity or analyzing samples with interfering substances, derivatization might be employed to enhance the fluorescence signal of desmopressin. For instance, HPLC coupled with fluorescence detection often involves pre-column derivatization of desmopressin using agents like ortho-phthalaldehyde (OPA), which reacts with primary amines to form fluorescent derivatives. tbzmed.ac.irresearchgate.netnih.gov This approach has been successfully applied for the quantitation of desmopressin in nasal spray formulations at nanogram levels. tbzmed.ac.irnih.gov
Biophysical Techniques for Desmopressin-Ligand Interaction Analysis
Understanding how desmopressin interacts with its biological targets, such as the vasopressin V2 receptor, is crucial for comprehending its mechanism of action and for drug development. Biophysical techniques provide quantitative data on binding kinetics and thermodynamics.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free technique used to detect and quantify binding events between molecules in real-time. youtube.comnih.gov It is widely used to study binding kinetics, affinity, specificity, and concentration. youtube.com
In SPR, one molecule (the ligand) is immobilized on a sensor surface, and the binding partner (the analyte) is flowed over the surface. youtube.com Binding events cause a change in the refractive index near the sensor surface, which is detected as a change in the SPR angle. youtube.com The change in angle is proportional to the mass of the bound material. youtube.com The real-time monitoring of association and dissociation phases allows for the determination of kinetic parameters like the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated. nih.gov
While specific SPR data for desmopressin binding directly to the V2 receptor was not prominently found in the search results, SPR is a standard technique for studying peptide-protein interactions. biorxiv.org Its application to desmopressin-receptor binding would involve immobilizing either desmopressin or a portion of the receptor on the sensor chip and flowing the binding partner over the surface to measure the binding response and determine kinetic and affinity parameters. SPR has been used to study interactions involving other proteins whose levels are affected by desmopressin administration, such as Factor VIII and von Willebrand factor, demonstrating its relevance in related biological systems. ashpublications.orgupenn.edu
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a molecular binding event under constant temperature and pressure. malvernpanalytical.comwikipedia.org This allows for a comprehensive thermodynamic characterization of the interaction. wikipedia.org
In an ITC experiment, a ligand is incrementally titrated into a solution containing the binding partner. wikipedia.orgkhanacademy.org The heat changes upon binding are precisely measured by the instrument. wikipedia.orgkhanacademy.org Analysis of the heat flow data provides several key thermodynamic parameters in a single experiment, including the binding constant (Ka), the stoichiometry of binding (n), and the enthalpy change (ΔH). wikipedia.orgkhanacademy.org From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) of the binding reaction can be calculated. wikipedia.orgkhanacademy.org
ITC is particularly useful in pharmaceutical research for quantifying binding affinity, understanding the driving forces of binding (enthalpy vs. entropy), and determining binding specificity. malvernpanalytical.comkhanacademy.org For desmopressin binding to its receptor or other interacting molecules, ITC can provide valuable thermodynamic insights into the nature of the interaction, such as the strength of binding and the contributions of hydrogen bonding, van der Waals forces, and hydrophobic effects. khanacademy.org ITC is a label-free technique and can be applied to a wide range of molecules. malvernpanalytical.comkhanacademy.org
Method Validation and Quality Control Principles in this compound Analysis
Ensuring the reliability and accuracy of analytical methods used for characterizing desmopressin is paramount for quality control and regulatory compliance. Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. nih.govijpsonline.com Quality control (QC) involves implementing procedures to monitor the performance of the validated method over time. nih.govijpsonline.comchromatographyonline.com
Key validation parameters for methods used in desmopressin analysis, often guided by regulatory guidelines such as those from the FDA or ICH, include:
Specificity/Selectivity: The ability of the method to accurately measure the analyte (desmopressin) in the presence of other components in the sample matrix, such as excipients or degradation products. ijpsonline.comnih.gov
Accuracy: The closeness of the measured value to the true value. nih.govijpsonline.comnih.gov Assessed by analyzing samples with known concentrations of desmopressin. nih.govnih.gov
Precision: The reproducibility of the method. nih.govijpsonline.comnih.gov Evaluated by analyzing replicate samples and expressed as relative standard deviation (RSD). nih.govijpsonline.com Both intra-day (repeatability) and inter-day (intermediate precision) precision are typically assessed. nih.govijpsonline.comnih.gov
Linearity: The ability of the method to yield results that are directly proportional to the concentration of the analyte over a defined range. nih.govijpsonline.comnih.gov Assessed by analyzing a series of standards at different concentrations and generating a calibration curve. nih.govijpsonline.comnih.gov
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified. longdom.orgijpsonline.comchromatographyonline.comnih.gov
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be accurately and precisely quantified. longdom.orgijpsonline.comchromatographyonline.comnih.gov
Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise. nih.govijpsonline.com
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. ijpsonline.com
Quality control samples (QCs) at different concentration levels (e.g., low, medium, high, and LLOQ) are analyzed alongside study samples to monitor the performance of the validated method during routine analysis. nih.govijpsonline.comchromatographyonline.comnih.govijpsonline.com Acceptance criteria for QC samples ensure the ongoing accuracy and precision of the results. nih.govnih.gov
Validation data for desmopressin analysis by techniques like LC-MS/MS have shown good linearity, accuracy, and precision within specified ranges, meeting regulatory guidelines. nih.govnih.gov For example, LC-HRMS methods for desmopressin in plasma have demonstrated linearity over a range of 20–2000 pg/mL, with accuracy and precision within acceptable limits. nih.gov Similarly, HPLC methods validated according to ICH guidelines have shown good linearity, accuracy, and precision for desmopressin analysis in various matrices. ijpsonline.comijpsonline.com
Molecular and Cellular Pharmacology of Desmospray Pre Clinical Focus
Receptor Binding Dynamics and Selectivity of Desmospray
Desmopressin's pharmacological profile is largely defined by its interaction with vasopressin receptor subtypes, particularly its potent and selective agonism at the V2 receptor. drugbank.comresearchgate.netspandidos-publications.com
V2 Vasopressin Receptor Agonism and Binding Affinities
Desmopressin (B549326) acts as a selective agonist for the vasopressin V2 receptor (V2R). drugbank.comresearchgate.netnih.gov The V2R is a G protein-coupled receptor (GPCR) primarily located in the basolateral membrane of the principal cells in the renal collecting ducts. bioscientifica.comkrcp-ksn.orgmdpi.commolbiolcell.org Binding of desmopressin to the V2R initiates a cascade of intracellular events leading to increased water reabsorption in the kidneys. drugbank.comlitfl.commdpi.com
Studies investigating the binding affinities of desmopressin for the V2 receptor have demonstrated its high potency. While specific quantitative binding affinity (e.g., Ki values) can vary depending on the experimental system (e.g., species, tissue source, radioligand used), research consistently shows a strong affinity of desmopressin for the V2R. researchgate.netfrontiersin.org For instance, studies using radioligand displacement assays with [3H]AVP have been employed to determine the binding affinity of compounds like desmopressin to V2 receptors in kidney medullary membranes. bioscientifica.comfrontiersin.org The high affinity contributes to desmopressin's effectiveness as an antidiuretic agent. derangedphysiology.com
Selectivity Profiles Against Other Vasopressin Receptor Subtypes (e.g., V1a, V1b)
A key characteristic of desmopressin is its significantly reduced affinity for V1a and V1b vasopressin receptor subtypes compared to the V2 receptor. drugbank.comresearchgate.netspandidos-publications.comlitfl.com The V1a receptor is predominantly found on vascular smooth muscle cells, hepatocytes, and platelets, mediating vasoconstriction, glycogenolysis, and platelet aggregation. bioscientifica.comnih.gov The V1b (or V3) receptor is primarily located in the anterior pituitary and is involved in ACTH release. bioscientifica.comnih.gov
Desmopressin's structural modifications compared to native vasopressin, particularly the deamination of cysteine and substitution of L-arginine with D-arginine at position 8, contribute to its altered receptor selectivity. derangedphysiology.com This enhanced selectivity for the V2 receptor, with a significantly lower affinity for V1a receptors, results in potent antidiuretic effects with minimal pressor activity, which is a major advantage in clinical applications. drugbank.comlitfl.com Compared to vasopressin, which has an ADH:vasopressor action ratio of 1, desmopressin exhibits a ratio of 2000-4000:1. litfl.com While desmopressin is described as having moderate selectivity against V1b and oxytocin (B344502) receptors, it is devoid of V1a binding. biorxiv.org
Intracellular Signal Transduction Pathways Modulated by this compound
Upon binding to the V2 receptor, desmopressin triggers a series of intracellular signaling events that mediate its physiological effects. drugbank.comlitfl.commdpi.com
Adenylyl Cyclase/cAMP Pathway Activation
The V2 receptor is coupled to the stimulatory G protein (Gs). drugbank.comresearchgate.netbioscientifica.commdpi.commolbiolcell.orgderangedphysiology.com Activation of the V2 receptor by desmopressin leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). drugbank.comresearchgate.netlitfl.combioscientifica.commdpi.commolbiolcell.orgfrontiersin.orgderangedphysiology.complos.orgnih.gov This results in a rapid increase in intracellular cAMP levels within target cells, such as the principal cells of the renal collecting ducts. drugbank.combioscientifica.commdpi.commolbiolcell.orgfrontiersin.orgplos.orgnih.govnih.gov
The elevated intracellular cAMP concentration is a key second messenger that activates protein kinase A (PKA). krcp-ksn.orgmdpi.comfrontiersin.orgplos.orgnih.govfrontiersin.org PKA then phosphorylates various downstream targets, leading to the characteristic physiological responses. krcp-ksn.orgmdpi.com Studies in renal collecting duct cells and other V2R-expressing cell lines have demonstrated a dose-dependent increase in cAMP levels upon exposure to desmopressin. bioscientifica.commolbiolcell.orgnih.gov This cAMP-PKA pathway is central to desmopressin's antidiuretic action. krcp-ksn.orgfrontiersin.org
Aquaporin-2 (AQP-2) Regulation and Trafficking Mechanisms (in vitro, cell models)
A primary downstream target of the cAMP-PKA pathway activated by desmopressin in renal collecting duct principal cells is Aquaporin-2 (AQP-2). nih.govkrcp-ksn.orgnih.govfrontiersin.org AQP-2 is a water channel protein responsible for the regulated reabsorption of water from the pro-urine into the collecting duct cells. krcp-ksn.orgmolbiolcell.orgplos.orgfrontiersin.org
In the absence of vasopressin or desmopressin stimulation, AQP-2 is primarily stored in intracellular vesicles. krcp-ksn.org Upon V2R activation and the subsequent rise in cAMP and PKA activity, PKA phosphorylates AQP-2 at specific serine residues, particularly Ser256. krcp-ksn.orgmdpi.com This phosphorylation event signals the translocation of AQP-2-containing vesicles to the apical membrane of the collecting duct cells. krcp-ksn.orgplos.orgnih.govfrontiersin.org Fusion of these vesicles with the apical membrane inserts AQP-2 water channels into the membrane, dramatically increasing its permeability to water. drugbank.comlitfl.comkrcp-ksn.orgmolbiolcell.orgplos.orgnih.govfrontiersin.org
In vitro studies using renal cell lines, such as Madin-Darby canine kidney (MDCK) cells transfected with AQP-2, have been crucial in understanding this trafficking mechanism. molbiolcell.orgplos.orgnih.gov These models have shown that desmopressin induces the translocation of AQP-2 from intracellular compartments to the apical membrane, mimicking the in vivo response observed in collecting duct cells. molbiolcell.orgplos.orgnih.gov Kinetic studies in these cell models have revealed that maximal water permeability is achieved relatively quickly after desmopressin addition, coinciding with the insertion of AQP-2 into the membrane. nih.gov Conversely, removal of desmopressin leads to the retrieval of AQP-2 from the apical membrane via endocytosis, returning it to intracellular vesicles. nih.gov
Data from an in vitro study using MDCK cells transfected with AQP-2 demonstrates the effect of dDAVP (desmopressin) on transcellular osmotic water permeability (Pf): nih.gov
| Cell Type | Treatment | Osmotic Water Permeability (Pf, µm/s) |
| Untransfected MDCK | Basal | 6.5 ± 0.8 |
| Untransfected MDCK | dDAVP | 6.5 ± 0.8 |
| WT-10 (AQP2-transfected MDCK) | Basal | 10.6 ± 0.8 |
| WT-10 (AQP2-transfected MDCK) | dDAVP | 35.7 ± 1.2 |
This table illustrates that desmopressin significantly increases water permeability only in cells expressing AQP-2, highlighting the critical role of this water channel in the desmopressin-mediated antidiuretic effect. nih.gov
Nitric Oxide (NO) Production and Endothelial NO Synthase Activation
Beyond its well-established effects on renal water reabsorption, pre-clinical studies have also indicated that desmopressin can influence nitric oxide (NO) production, particularly in endothelial cells. nih.govfrontiersin.orgmdpi.comnih.gov NO is a crucial signaling molecule involved in various physiological processes, including vasodilation. frontiersin.org
Research suggests that desmopressin can stimulate NO production in human endothelial cells. nih.govmdpi.comnih.gov This effect appears to be mediated, at least in part, through the V2 receptor and the subsequent activation of the cAMP pathway. nih.govmdpi.comnih.gov Studies in human umbilical vein endothelial cells (HUVECs) and human pulmonary microvascular endothelial cells (HLMVECs) have shown that desmopressin treatment leads to an increase in intracellular cAMP levels and a significant stimulation of NO production. nih.govmdpi.comnih.govresearchgate.net
While the precise mechanisms are still being investigated, evidence suggests that cAMP-mediated signaling can lead to the activation of endothelial NO synthase (eNOS), the enzyme responsible for producing NO in endothelial cells. nih.govfrontiersin.org This activation may involve the phosphorylation of eNOS at specific sites, such as Ser1177, in a PI3K-independent manner. nih.gov Some studies also suggest a potential involvement of the inducible isoform of nitric oxide synthase (iNOS/NOS2), with desmopressin increasing NOS2/iNOS expression and NO production in HLMVECs. mdpi.comnih.govresearchgate.net The desmopressin-induced NO production in endothelial cells may contribute to its vasodilatory effects observed in some contexts. nih.gov
This compound Interactions with Enzymes and Metabolic Pathways (in vitro/animal studies)
Pre-clinical investigations have explored the interactions of desmopressin acetate (B1210297) with various enzymes and its metabolic fate. These studies are crucial for understanding the compound's stability and how it is processed within biological systems.
Proteolytic Stability and Degradation Pathways (e.g., α-chymotrypsin, trypsin, pepsin)
Desmopressin exhibits differential stability in the presence of various proteolytic enzymes. Studies have shown that desmopressin is relatively stable when exposed to trypsin and pepsin. This stability is attributed to the structural modifications compared to natural vasopressin, specifically the removal of the terminal amino group and the substitution of L-arginine with D-arginine tandfonline.comnih.gov.
However, desmopressin is readily degraded by α-chymotrypsin in in vitro settings tandfonline.comnih.govtandfonline.comresearchgate.net. The degradation of desmopressin acetate in phosphate (B84403) buffer by α-chymotrypsin has been observed to occur relatively quickly, with significant inactivation within 45 minutes in some experimental conditions tandfonline.com.
Studies investigating strategies to improve the oral delivery of desmopressin have explored the use of formulations like self-emulsifying drug delivery systems (SEDDS) and liposomes to protect the peptide from enzymatic degradation. Certain SEDDS formulations have demonstrated a protective effect against α-chymotrypsin degradation in vitro tandfonline.comtandfonline.com. Similarly, liposomal carriers have been suggested to offer protection against α-chymotrypsin digestion researchgate.net. The stability of desmopressin in solution and liposomes in the presence of α-chymotrypsin has been investigated, showing that liposomes can provide some protection researchgate.net.
Furthermore, desmopressin acetate has been shown to be degraded by thiol/disulfide exchange reactions with compounds like reduced glutathione (B108866) in vitro tandfonline.comtandfonline.com.
Investigation of Non-Targeted Enzymatic Interactions
Beyond specific proteolytic enzymes, the broader metabolic fate and potential non-targeted enzymatic interactions of desmopressin have been investigated in pre-clinical and in vitro models.
In vitro studies using human liver microsome preparations have indicated that desmopressin is not significantly metabolized by the cytochrome P450 (CYP450) system drugbank.comtga.gov.aurxlist.commims.comhres.caferring.cahpra.iemedicines.org.uk. This suggests that human liver metabolism via the CYP450 system is unlikely to be a major pathway for desmopressin elimination in vivo tga.gov.auhpra.ie. The structural modification involving the D-amino acid isomer at position eight is thought to contribute to protecting desmopressin from degradation by the enzyme that inactivates natural arginine vasopressin tga.gov.aumims.com.
Animal studies have not specifically detailed extensive non-targeted enzymatic interactions beyond the proteolytic stability discussed. However, the lack of significant metabolism by the human CYP450 system observed in vitro suggests a limited potential for interactions with this major drug-metabolizing enzyme system.
Pharmacokinetic Studies of this compound in Pre-clinical Models
Pharmacokinetic studies in animal models provide insights into the absorption, distribution, metabolism, and excretion of desmopressin acetate before human trials.
Absorption and Distribution Mechanisms in Animal Models
Studies in animal models, such as pigs and rats, have investigated the absorption and distribution of desmopressin acetate. Following sublingual administration in pigs, absorption of desmopressin across the oral mucosa has been observed tga.gov.au. The bioavailability via the sublingual route in pigs was found to be significantly higher compared to orally administered tablets, particularly when swallowing was prevented tga.gov.au.
Animal studies have demonstrated the antidiuretic activity of desmopressin following intravenous, subcutaneous, and oral administration tga.gov.au. The distribution of desmopressin is often described by a two-compartment model tga.gov.aunih.gov. The volume of distribution during the elimination phase has been estimated to be in the range of 0.3-0.5 L/kg tga.gov.au. Desmopressin is not reported to cross the blood-brain barrier drugbank.commedicines.org.uk.
Excretion Pathways and Half-Life in Animal Models
Desmopressin is primarily excreted unchanged in the urine fda.govdrugbank.comtga.gov.aurxlist.commims.commedicines.org.uknih.govapotex.comfda.govpfizer.com. In healthy human subjects, a significant fraction of the administered dose is recovered in the urine as unchanged desmopressin tga.gov.aurxlist.commims.commedicines.org.ukfda.gov. While detailed excretion studies specifically focused on a wide range of animal models were not extensively highlighted in the search results, the primary renal excretion pathway observed in humans is consistent with the nature of this peptide compound.
Pharmacokinetic studies in humans have reported a biphasic elimination profile for intranasal desmopressin acetate, with initial and terminal half-lives fda.gov. The terminal half-life in healthy subjects is estimated to be around 2.8 hours tga.gov.aurxlist.commims.commedicines.org.uk. Studies in healthy volunteers and patients with renal impairment have shown that the terminal half-life of desmopressin acetate increases with the severity of renal impairment fda.govnih.govapotex.comfda.govpfizer.com. For instance, the terminal half-life significantly increased from 3 hours in individuals with normal renal function to 9 hours in patients with severe renal impairment fda.govnih.govapotex.compfizer.com.
Biomarker Identification for Pre-clinical Pharmacodynamics
Pre-clinical pharmacodynamic biomarkers are measurable indicators used in early-stage drug development to evaluate a compound's effects crownbio.com. These biomarkers help researchers understand how a drug candidate behaves before human trials crownbio.com. In the context of desmopressin, which primarily acts as an antidiuretic by increasing water reabsorption in the kidneys fda.govdrugbank.comtga.gov.aurxlist.commims.comtga.gov.au, relevant pre-clinical pharmacodynamic biomarkers would likely include measures related to renal function and water balance.
While the search results did not explicitly list specific "biomarkers identified for pre-clinical pharmacodynamics" of desmopressin in a dedicated section, the known mechanism of action and observed effects in animal models point to potential biomarkers. The antidiuretic activity of desmopressin has been demonstrated in animal models tga.gov.au. Therefore, in pre-clinical studies, pharmacodynamic effects could be assessed by measuring parameters such as urine volume and urine osmolality, which are direct indicators of the kidney's ability to concentrate urine under the influence of desmopressin's V2 receptor agonism drugbank.comtga.gov.aumims.comtga.gov.au. Changes in these parameters in animal models following desmopressin administration would serve as pharmacodynamic indicators of its effectiveness.
Other potential pre-clinical pharmacodynamic biomarkers could theoretically relate to the activation of V2 receptors in the kidneys and the subsequent translocation of aquaporin-2 water channels tga.gov.au. However, the search results did not provide details on the specific use of these at a molecular level as routine pre-clinical biomarkers for desmopressin.
Preclinical biomarkers are essential for assessing drug metabolism, clearance, and potential toxicities early in development crownbio.com. They help predict how a drug will behave in humans and guide candidate selection crownbio.com.
Pre Clinical Efficacy and Mechanistic Investigations of Desmospray in Animal and Cellular Models
Evaluation of Desmopressin (B549326) in In Vitro Cellular Systems
In vitro studies using various cell lines have been instrumental in dissecting the direct effects of desmopressin at the cellular level, particularly concerning vasopressin receptor interactions and downstream signaling pathways.
Cell Line Models for Vasopressin Receptor Expression and Signaling
Numerous cell lines have been employed to study the expression and signaling of vasopressin receptors in response to desmopressin. These models often express the V2 receptor, which is the primary target of desmopressin. For instance, human breast carcinoma cell lines such as MCF-7 and Skbr3, which express the V2 receptor, have shown modest but significant antiproliferative effects when treated with desmopressin in vitro. iiarjournals.orgnih.gov This effect is mediated through agonist V2 receptor signaling, leading to the activation of adenylate cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). iiarjournals.orgnih.goviiarjournals.org The cytostatic effect observed in these cell lines could be blocked by selective V2 receptor antagonists, further confirming the V2 receptor-mediated mechanism. iiarjournals.orgnih.gov Similarly, human Colo-205 and mouse CT-26 colon carcinoma cell lines have been shown to express V2 receptors and exhibit moderate antiproliferative effects upon exposure to desmopressin in vitro. iiarjournals.orge-crt.org Studies using human lung microvascular endothelial cells (HLMVECs) have also investigated the impact of desmopressin on endothelial function, noting the presence of vasopressin receptors (AVPR1A and AVPR2) and examining effects on nitric oxide production. nih.gov
Gene Expression and Proteomic Analysis in Response to Desmopressin
While extensive data specifically on gene expression and proteomic analysis directly in response to desmopressin in the context of hemostasis or diabetes insipidus models is not prominently detailed in the provided search results, the broader application of these techniques in related research areas is highlighted. Integrated transcriptomic and proteomic analyses are powerful tools for understanding molecular mechanisms by examining changes in both mRNA and protein levels. frontiersin.orgcreative-proteomics.com These approaches can reveal key regulatory pathways and compensate for limitations of single-omics analyses. creative-proteomics.com Studies in other cellular contexts, such as the analysis of chicken synovial fibroblasts interacting with Mycoplasma synoviae or investigating proteotoxic stress in human neuronal models, demonstrate the methodologies used for identifying differentially expressed genes and proteins and performing pathway analysis. frontiersin.orgmdpi.comresearchgate.net Applying such techniques to desmopressin-treated cells, particularly endothelial cells, could provide a more comprehensive understanding of the downstream molecular cascade initiated by V2 receptor activation, potentially identifying novel proteins or pathways involved in the hemostatic response or other cellular effects. Although direct examples are limited in the provided text, the principle of using gene expression and proteomic analysis to understand cellular responses is well-established.
Cellular Mechanisms of Hemostatic Effects (e.g., VWF, FVIII release from endothelial cells)
A key pre-clinical focus of desmopressin research has been its hemostatic effects, primarily mediated through the release of von Willebrand factor (VWF) and factor VIII (FVIII) from endothelial cells. Desmopressin acts on V2 receptors present on endothelial cells, triggering a signaling cascade involving adenylate cyclase and increased intracellular cAMP. patsnap.comnih.govjapi.orgresearchgate.net This increase in cAMP levels is thought to stimulate the exocytosis of VWF and tissue plasminogen activator (t-PA) from Weibel-Palade bodies, which are storage organelles within endothelial cells. patsnap.comnih.govjapi.orgresearchgate.netderangedphysiology.comashpublications.org The release of VWF, particularly highly multimerized forms, is crucial for promoting platelet adhesion to the injured vessel wall and stabilizing FVIII in the circulation. patsnap.comjapi.org While the mechanism for VWF and t-PA release is relatively well-understood as being mediated by V2 receptor activation and the cAMP pathway, the exact mechanism by which desmopressin increases FVIII plasma levels is less clear and remains an area of investigation. nih.govresearchgate.netashpublications.orgwfh.org Some evidence suggests that FVIII is co-localized and complexed with VWF in endothelial cells, and its release might be coupled with VWF release. wfh.org Another hypothesis proposes that desmopressin-induced increases in VWF protect FVIII from degradation. ashpublications.org Studies in hemophilia A dogs with liver-directed gene therapy, where patients showed VWF rise but no FVIII increase after desmopressin, support the idea that the cellular co-localization of FVIII and VWF is important for the FVIII rise following desmopressin administration. wfh.org Repeated administration of desmopressin has been shown to lower the amount of VWF stored in vascular endothelial cells, which can lead to a reduced FVIII response over time. wfh.org
Here is a summary of the cellular mechanisms of desmopressin's hemostatic effects:
| Mechanism | Key Molecules Involved | Cellular Location | Outcome |
| V2 Receptor Activation | Desmopressin, V2 Receptor | Endothelial Cell Membrane | Initiation of intracellular signaling cascade |
| Adenylate Cyclase Activation & cAMP Increase | Adenylate Cyclase, cAMP | Endothelial Cell Cytosol | Downstream signaling leading to exocytosis |
| Exocytosis from Weibel-Palade Bodies | VWF, t-PA | Endothelial Cells | Release of VWF and t-PA into plasma |
| FVIII Release/Protection | FVIII, VWF | Endothelial Cells/Plasma | Increased plasma FVIII levels (mechanism less understood, linked to VWF) |
| Platelet Activation and Adhesion Enhancement | Platelet Glycoprotein Receptors | Platelet Surface | Improved platelet plug formation and hemostasis |
Data Table: Effect of Desmopressin on VWF and FVIII Levels (Illustrative based on search results)
| Analyte | Baseline Level (Arbitrary Units) | Post-Desmopressin Level (Arbitrary Units) | Fold Increase (Qualitative) | Reference |
| VWF | Low to Moderate | Significantly Increased | 3 to 5 times | japi.orgresearchgate.netelsevier.es |
| FVIII | Low to Moderate | Increased | - | nih.govjapi.orgresearchgate.netwfh.org |
| t-PA | Baseline | Increased | - | nih.govjapi.org |
Desmopressin Efficacy in Defined Animal Models of Physiological Dysregulation
Animal models are crucial for evaluating the in vivo efficacy of desmopressin and understanding its effects within a complex physiological system. These models allow for the study of desmopressin's impact on specific disease states that mimic human conditions.
Animal Models of Diabetes Insipidus (e.g., Brattleboro rat)
The Brattleboro rat is a widely used and important animal model for studying central diabetes insipidus (CDI). nih.govsilae.itnih.govresearchgate.net These rats have a genetic deficiency in the production of vasopressin (AVP) due to a mutation, leading to symptoms characteristic of CDI, such as excessive urine production (polyuria) and increased thirst (polydipsia). nih.govsilae.itnih.govresearchgate.net Studies using Brattleboro rats have demonstrated that administration of desmopressin, a synthetic AVP analog, can effectively reduce water consumption and normalize body weight gain, mimicking the antidiuretic effect observed in humans with CDI. nih.gov This model allows researchers to study the impact of desmopressin on renal water reabsorption and the underlying mechanisms involving V2 receptors in the kidney collecting ducts, which signal for the translocation of aquaporin channels to the apical membrane, increasing water permeability. wikipedia.orgpatsnap.comnih.gov While desmopressin effectively addresses the antidiuretic deficit in Brattleboro rats, studies have also explored its interaction with other physiological systems, such as the hypothalamo-pituitary-adrenal (HPA) axis, in the context of diabetes mellitus, noting that desmopressin's effect in these complex scenarios might be limited to certain aspects like ACTH regulation during acute stress. nih.gov Mouse kidney tubuloids, differentiated towards the collecting duct, also serve as an in vitro model that exhibits a physiological response to desmopressin stimulation, demonstrating translocation of aquaporin-2 to the apical membrane. frontiersin.org
Data Table: Effect of Desmopressin in Brattleboro Rats (Illustrative)
Based on the description of normalized water consumption and body weight gain in Brattleboro rats treated with desmopressin:
| Parameter | Brattleboro Rats (Untreated) | Brattleboro Rats + Desmopressin | Outcome (Qualitative) | Reference |
| Water Consumption | High | Reduced | Normalized | nih.gov |
| Body Weight Gain | Impaired | Normalized | Improved | nih.gov |
| Urine Osmolality | Low | Increased | Improved | researchgate.net |
| Urine Volume | High | Decreased | Improved | researchgate.net |
Animal Models of Hemostasis Disorders (e.g., Von Willebrand disease models)
Animal models of hemostasis disorders, particularly Von Willebrand disease (VWD), have been valuable for evaluating desmopressin's efficacy in improving clotting function in vivo. Dogs, especially Doberman Pinschers with type 1 VWD, are a relevant model as they exhibit a hereditary bleeding disorder with reduced levels of VWF. dvm360.comavma.orgnih.govresearchgate.net Studies in VWD dogs have shown that desmopressin administration can shorten buccal mucosal bleeding time (BMBT) and improve hemostatic function, even if the increase in plasma VWF concentration is less dramatic than in humans. dvm360.comavma.orgnih.govresearchgate.net This suggests that desmopressin's hemostatic effect in dogs with VWD might involve mechanisms beyond simply increasing circulating VWF levels, potentially including enhanced platelet function. derangedphysiology.comnih.gov Mouse models of VWD, such as the RIIIS/J strain with reduced VWF levels, are also used and provide insights into VWF biochemistry and physiology. nih.gov However, it's noted that platelet VWF content can differ between species (e.g., dogs lack platelet VWF, while pigs and humans have it), which is an important consideration when extrapolating findings from animal models to humans. nih.gov Severe (type 3) VWD animal models, where VWF is nearly absent, are particularly useful for testing VWF concentrates, as desmopressin is generally ineffective in these cases due to the lack of VWF stores to release. researchgate.netwfh.orgelsevier.esnih.gov Animal models of hemophilia A and B have also been used to assess the efficacy and safety of gene therapy approaches, which are relevant in the broader context of treating bleeding disorders. dvm360.com
Data Table: Effect of Desmopressin in VWD Dogs (Illustrative)
Based on the described effects of desmopressin on hemostatic parameters in VWD dogs:
| Parameter | VWD Dogs (Baseline) | VWD Dogs + Desmopressin | Outcome (Qualitative) | Reference |
| Buccal Mucosal Bleeding Time | Prolonged | Shortened | Improved | dvm360.comavma.orgnih.govresearchgate.net |
| ADP-induced Closure Time | Prolonged | Shortened | Improved | avma.orgnih.gov |
| Plasma VWF Concentration | Low | Increased (often modest) | Increased | dvm360.comavma.orgnih.govresearchgate.net |
| Hemostatic Function (Overall) | Impaired | Improved | Improved | avma.orgnih.gov |
Evaluation of Molecular and Cellular Endpoints in Animal Studies
Pre-clinical studies in animal models have provided insights into the effects of desmopressin at the molecular and cellular levels, particularly in the context of cancer and renal function. In mouse models of aggressive breast cancer, intravenous administration of desmopressin has been shown to inhibit experimental lung metastases in a dose-dependent manner and significantly decrease locoregional and distant spread in models involving surgical manipulation of tumors nih.govspandidos-publications.comresearchgate.net. This anti-metastatic effect has been associated with the compound's ability to impair metastatic emboli formation and their adherence to target sites researchgate.net. Furthermore, desmopressin administration in animals bearing human or murine carcinomas has demonstrated a reduction in tumor vascularization, an angiostatic effect linked to the proteolytic production of the antiangiogenic protein angiostatin (ANG) scienceopen.com.
Studies investigating the mechanism in endothelial cells have shown that desmopressin stimulates the release of large multimeric forms of vWF, a protein implicated in the regulation of angiogenesis, tumor metastasis, and induction of apoptosis in cancer cells iiarjournals.org. In brain-dead rat models, desmopressin treatment led to a significant decrease in V2r expression in different renal compartments and a diminished expression of aquaporin 2. It also reduced the renal expression of vascular cellular adhesion molecule 1 (VCAM-1) and intercellular adhesion molecule 1 (ICAM-1) ectrx.org. These findings suggest that desmopressin can influence the expression of adhesion molecules and V2 receptor density in renal tissue in certain conditions.
In human osteosarcoma xenografts in immunocompromised mice, sustained intravenous administration of desmopressin reduced tumor growth. scienceopen.com. This growth inhibition was related to increased apoptosis, impaired migration, and mitotic arrest in osteosarcoma cells scienceopen.com.
Comparative Pre-clinical Studies of Desmospray Analogues
The development of desmopressin, a synthetic analogue of vasopressin, itself represents a successful instance of modifying a natural peptide to enhance specific pharmacological properties, such as prolonged antidiuretic activity and reduced pressor effects, by deamination of cysteine at position 1 and substitution of L-arginine with D-arginine at position 8 nih.govmpa.se. Further pre-clinical research has focused on developing and evaluating novel desmopressin analogues with potentially improved or altered activity profiles.
Structure-Activity Relationships in Animal Models
Extensive research on vasopressin analogues, including desmopressin, has aimed at determining the role of specific amino acid residues in their biological activity mdpi.com. Structure-activity relationship (SAR) studies have involved changing one or more amino acids in the peptide sequence or modifying side chains mdpi.com. For desmopressin (dDAVP), SAR studies have been conducted to identify key amino acid positions for its potential antitumor activity against AVPR2-expressing malignant cells researchgate.netscienceopen.com. Substitutions in positions 2, 3, and 5 of dDAVP have been shown to cause a significant reduction in cytostatic effects against certain cancer cell lines mdpi.com.
A novel peptide derivative, [V4Q5]dDAVP (1-deamino-4-valine-5-glutamine-8-d-arginine vasopressin), was developed based on structure-based drug derivatization, with modifications at amino acid positions 4 and 5, which are part of the conformational loop crucial for ligand-receptor interaction and antitumor activity spandidos-publications.comresearchgate.net.
Relative Potency and Efficacy of Derivatives in Pre-clinical Settings
Comparative studies in pre-clinical models have evaluated the relative potency and efficacy of desmopressin derivatives compared to the parental compound. The analogue [V4Q5]dDAVP has shown enhanced cytostatic effects against breast cancer cells compared to desmopressin in in vitro studies nih.govspandidos-publications.com. This enhanced effect was associated with a greater activation of the cAMP/PKA signaling axis, with [V4Q5]dDAVP inducing higher increases in intracellular cAMP levels and PKA activation than desmopressin nih.gov.
In in vivo mouse models of breast cancer, [V4Q5]dDAVP demonstrated greater antimetastatic efficacy than desmopressin on experimental lung colonization by cancer cells spandidos-publications.com. In MDA-MB-231 xenografts, [V4Q5]dDAVP treatment reduced tumor growth and angiogenesis spandidos-publications.com. Treatment of F3II mammary tumor-bearing immunocompetent mice with [V4Q5]dDAVP resulted in complete inhibition of metastatic progression spandidos-publications.com.
Further comparative studies have explored truncated analogues of [Val⁴]dDAVP, modified at positions 2, 3, 7, and/or the disulfide bridge, in search of compounds with potent V2 receptor agonist activity, selectivity, and shorter half-life researchgate.net. These truncated analogues showed excellent potency at the V2r and increased clearance and shorter half-life in rats compared to desmopressin researchgate.net.
Table 1 summarizes some key pre-clinical findings comparing Desmopressin and its analogue [V4Q5]dDAVP in breast cancer models.
| Compound | Model System | Endpoint | Observed Effect vs. Control | Reference |
| Desmopressin | Mouse mammary carcinoma (F3II) | Experimental lung metastases | Inhibited | nih.govspandidos-publications.com |
| Desmopressin | Mouse mammary carcinoma (F3II) | Locoregional/distant spread | Decreased | nih.govresearchgate.net |
| Desmopressin | Animal carcinoma models | Tumor vascularization | Reduced | scienceopen.com |
| Desmopressin | Human osteosarcoma xenografts | Tumor growth | Reduced | scienceopen.com |
| [V4Q5]dDAVP | Human breast cancer cells (MCF-7) | Cell proliferation (Cytostatic) | Enhanced vs. Desmopressin | nih.govspandidos-publications.com |
| [V4Q5]dDAVP | Human breast cancer cells (MCF-7) | Intracellular cAMP levels | Increased vs. Desmopressin | nih.gov |
| [V4Q5]dDAVP | Human breast cancer cells (MCF-7) | PKA activation | Increased vs. Desmopressin | nih.gov |
| [V4Q5]dDAVP | Mouse mammary carcinoma (F3II) | Experimental lung colonization | Greater inhibition vs. Desmopressin | spandidos-publications.com |
| [V4Q5]dDAVP | MDA-MB-231 xenografts | Tumor growth | Reduced | spandidos-publications.com |
| [V4Q5]dDAVP | MDA-MB-231 xenografts | Angiogenesis | Reduced | spandidos-publications.com |
| [V4Q5]dDAVP | F3II mammary tumor (immunocompetent mice) | Metastatic progression | Complete inhibition | spandidos-publications.com |
Computational and Structural Biology Approaches to Desmospray Research
Molecular Modeling and Docking Studies of Desmopressin-Receptor Complexes
Molecular modeling and docking studies are fundamental computational techniques used to predict the preferred orientation and binding affinity of a ligand, such as Desmopressin (B549326), to its receptor target. These methods provide insights into the key interactions driving complex formation and can inform the design of new molecules.
Homology Modeling of Vasopressin Receptors
Given that vasopressin receptors (V1aR, V1bR, V2R, and the related oxytocin (B344502) receptor, OTR) belong to the large family of G protein-coupled receptors (GPCRs), which share a conserved heptahelical transmembrane domain, homology modeling has been a valuable approach to generate three-dimensional structures of these receptors when high-resolution experimental structures were not available. biorxiv.orgnih.govnih.govoup.comu-strasbg.fr Early homology models of vasopressin receptors were often constructed using the crystal structure of bovine rhodopsin, the first GPCR structure to be determined, or opiate receptors as templates due to sequence homology. nih.govnih.govoup.comu-strasbg.frnih.gov These models, while providing initial structural frameworks, have limitations, particularly in accurately representing the conformational changes associated with agonist binding and receptor activation. u-strasbg.fr More recent studies have utilized structures of other GPCRs, including the oxytocin receptor, as templates for homology modeling of vasopressin receptors like V2R, aiming for improved accuracy, especially in agonist-bound states. biorxiv.org
Ligand-Based and Structure-Based Drug Design Principles Applied to Desmopressin
Both ligand-based and structure-based drug design principles have been applied in the context of Desmopressin and its analogues. Structure-based drug design (SBDD) leverages the three-dimensional structure of the receptor to guide the design of ligands that can bind with high affinity and selectivity. researchgate.netmdpi.com Molecular docking is a core technique in SBDD, predicting how a ligand fits into the receptor's binding pocket and estimating the binding energy. nih.govnih.govoup.comnih.govresearchgate.netbiorxiv.orggoogle.pl Studies have employed docking to investigate the binding modes of Desmopressin to V2R, as well as to compare its interactions with V1aR and OTR to understand its V2 selectivity. nih.govnih.govresearchgate.net These studies aim to identify specific amino acid residues in the receptor that are critical for Desmopressin binding and activation. oup.comnih.govresearchgate.net
Ligand-based drug design (LBDD), on the other hand, relies on the known properties and structures of active ligands to infer the features required for receptor binding, without necessarily needing the receptor structure. Pharmacophore modeling, a LBDD technique, identifies the essential steric and electronic features of a ligand that are necessary for optimal interaction with a target. While the search results primarily highlight SBDD and docking for Desmopressin-receptor interactions, LBDD approaches like pharmacophore modeling have been used in drug repurposing studies where Desmopressin was identified as a potential hit against a different protein target (Dengue virus RdRp), demonstrating the applicability of such methods to Desmopressin. nih.govresearchgate.net
Docking studies of Desmopressin and its analogues to vasopressin receptors have revealed insights into the crucial interactions. For example, studies on vasopressin and its analogues binding to V1a and V1b receptors suggested that negatively charged amino acids at specific positions (1.35 and 2.65) are key anchoring residues for the Arg8 residue of vasopressin. oup.com While this study focused on vasopressin and V1 receptors, similar principles of identifying key interaction points apply to Desmopressin and V2R. Investigations into Desmopressin binding to V2R compared to V1aR and OTR have aimed to elucidate the structural basis for its V2 selectivity, suggesting different binding mechanisms. nih.govnih.gov
Molecular Dynamics Simulations for Conformational Analysis of Desmopressin
Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. This allows researchers to study the dynamic behavior of molecules, including conformational changes and interactions with their environment or binding partners. MD simulations are particularly valuable for flexible molecules like peptides and for understanding protein-ligand complexes in a more realistic, dynamic setting, often including explicit solvent and lipid membrane environments for membrane receptors like V2R. nih.govnih.govresearchgate.netresearchgate.netdiva-portal.orgnih.govbibliotekanauki.pl
Analysis of Desmopressin Conformational Flexibility
Desmopressin, as a peptide, possesses inherent conformational flexibility. MD simulations can provide detailed information about the range of conformations that Desmopressin can adopt in different environments, such as in aqueous solution or when bound to a receptor. Studies using techniques like NMR spectroscopy combined with conformational analysis, sometimes involving MD simulations, have investigated the solution structure and flexibility of Desmopressin and its analogues. diva-portal.orgbibliotekanauki.plrsc.org These studies aim to understand how the peptide's conformation relates to its biological activity. For instance, conformational studies on Desmopressin analogues with modified structures have explored whether specific turn mimetics or amide bond replacements influence their conformation and subsequent V2 receptor activity. acs.org MD simulations can also be used to study the conformational changes of Desmopressin when interacting with other molecules, such as in studies investigating its effects on prion protein aggregation. nih.gov
Protein-Ligand Interaction Dynamics Simulations
MD simulations are extensively used to study the dynamic interactions between Desmopressin and its receptors. These simulations can reveal the stability of the binding complex, the specific residues involved in interactions over time, and the dynamic nature of hydrogen bonds, salt bridges, and hydrophobic contacts. Studies have employed MD simulations to investigate the mechanism of Desmopressin binding to the V2 receptor and compare it to its binding with V1a and oxytocin receptors. nih.govnih.govresearchgate.net These simulations, often conducted with the receptor embedded in a simulated membrane-aqueous system, provide a more realistic representation of the cellular environment. nih.govnih.gov They can identify internal water molecules involved in stabilizing the agonist-bound state and propose molecular mechanisms for ligand binding and receptor activation. nih.gov Furthermore, MD simulations can assess the dynamic stability of Desmopressin within a binding pocket, as demonstrated in a study of Desmopressin binding to the Dengue virus RdRp protein. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Desmopressin Analogues
Descriptor Selection and Model Development
Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational approach used to correlate the structural features of compounds with their biological activity. A fundamental step in QSAR is the selection of appropriate molecular descriptors. Molecular descriptors are numerical representations that capture various aspects of a molecule's chemical information, such as its size, shape, electronic properties, and topological features mims.com. These descriptors convert complex chemical structures into a format amenable to computational analysis mims.com.
In the context of vasopressin receptor ligands, including desmopressin analogs, QSAR studies have involved the calculation of numerous molecular descriptors to characterize the compounds wikidoc.orgfishersci.ca. These descriptors are then used to build computational models that relate structural variations to observed biological responses, such as receptor binding affinity or functional activity. Model development often employs statistical methods like Multiple Linear Regression (MLR) or more advanced techniques such as Artificial Neural Networks (ANN) to establish predictive relationships wikidoc.org. The quality and reliability of the developed QSAR models are typically assessed, and their applicability domains are defined to indicate the chemical space for which the predictions are considered reliable wikidoc.org. For example, studies on vasopressin V2 receptor antagonists have utilized QSAR models to understand the physicochemical properties relevant to biological activity, correlating antagonist activity with descriptors such as hydration energy, polarizability, and calculated partial charges nih.gov.
Predictive Capabilities for Biological Activity
Computational models developed using molecular descriptors and QSAR techniques can predict the biological activity of compounds, including desmopressin and its analogs. These predictive capabilities are valuable in prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.
Computational approaches have been applied to predict the biological activity of desmopressin in various contexts. In one study, computational screening and molecular dynamics simulations were used to identify potential inhibitors of Dengue virus RdRp, and desmopressin was among the top-scoring FDA-approved drugs predicted to have potent effects uni.lufishersci.se. The study predicted binding affinity scores for desmopressin and other compounds against the viral protein fishersci.se. Another application involved using computational drug matching to predict existing drugs with potential therapeutic activity in autosomal dominant polycystic kidney disease (ADPKD), evaluating these predictions alongside the known V2 receptor antagonist tolvaptan (B1682983) and in the presence of desmopressin stimulation. This highlights the use of computational methods not only to predict the activity of a specific compound but also to understand its role in biological pathways and its potential interactions with other therapeutic agents.
Table 1: Predicted Binding Energies of Selected Compounds to Dengue Virus RdRp
| Compound Name | Docking Score (DS) (kcal/mol) | Binding Energy (BE) (kcal/mol) |
| Desmopressin | -10.52 | -69.77 |
| Rutin | -13.43 | -67.06 |
| Lypressin | -9.84 | -67.65 |
| Lanreotide | -8.72 | -64.7 |
Data derived from a computational study on potential inhibitors of Dengue virus RdRp fishersci.se.
Computational methods can also predict broader biological activity profiles of drug-like compounds based on their structural formulas. This includes estimating the probability of a compound exhibiting various biological effects.
De Novo Design Principles for Novel Desmopressin-like Compounds
De novo design is a computational strategy focused on generating novel molecular structures with desired properties from scratch, rather than modifying existing compounds. In the context of desmopressin research, de novo design principles can be applied to create novel peptide or non-peptide compounds that mimic or modulate the activity of desmopressin at vasopressin receptors or other relevant targets.
The guiding principle in de novo design is to build molecules that are structurally and chemically complementary to the target receptor binding site. This involves defining geometric and chemical constraints based on the receptor structure (receptor-based design) or on the features of known active ligands like desmopressin (ligand-based design). Computational algorithms explore chemical space to construct molecules that satisfy these constraints.
Theoretical studies on the molecular electrostatic potential and field of vasopressin analogs have contributed to understanding the structural features that are important for interactions with receptors, providing valuable information for the design of new analogs. The goal of de novo design for desmopressin-like compounds is to generate novel structures predicted to possess desired biological activity, selectivity, and other favorable properties, such as synthetic accessibility.
Emerging Research Directions and Methodological Advancements for Desmospray
Development of Advanced Delivery Systems for Desmospray (Mechanistic & Pre-clinical)
Significant research is focused on developing advanced delivery systems to overcome the limitations of conventional desmopressin (B549326) administration, such as low oral bioavailability and variable nasal absorption. These systems aim to improve drug stability, increase therapeutic effect duration, and enable administration through non-parenteral routes. scispace.comafricanjournalofbiomedicalresearch.comhumanjournals.com Advanced delivery systems under investigation include nanoparticle encapsulation, polymeric formulations, and the use of cell-penetrating peptides. africanjournalofbiomedicalresearch.comhumanjournals.comkinampark.com
Nanoparticle Encapsulation and Release Kinetics (in vitro)
Nanoparticle technology is being explored for the encapsulation of desmopressin to achieve controlled release and improved delivery. Various types of nanoparticles, including liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles, have been investigated. scispace.comhumanjournals.comnih.govnih.govnih.govocl-journal.orgnih.govdovepress.comresearchgate.netnih.govresearchgate.net
Liposomes: Studies have investigated desmopressin-containing liposomes for intranasal delivery, examining their loading and leakage characteristics and their effect on nasal mucosa permeation. Positively charged liposomes have shown higher loading efficiency and enhanced permeability compared to negatively charged or neutral liposomes, potentially due to increased contact time with the negatively charged nasal mucosa. nih.gov Elastic liposomes have also been explored for transdermal delivery, demonstrating sustained release in in vitro studies. nih.govnih.govresearchgate.net
Solid Lipid Nanoparticles (SLNs): SLNs composed of various triglycerides (e.g., trimyristin, tripalmitin, tristearin) have been used to incorporate desmopressin for potential oral delivery. In vitro studies using lipolysis models have investigated the effect of fed state conditions on desmopressin release and degradation from SLNs. The presence of certain lipids, like oleic acid glycerides, can accelerate release and reduce degradation rates in vitro. nih.govnih.gov
Polymeric Nanoparticles: Biodegradable polymeric nanoparticles, such as those made from blends of poly lactic acid – glycolic acid (PLGA) and poly e-caprolactone (PCL), have been developed for sustained release of desmopressin. africanjournalofbiomedicalresearch.comhumanjournals.comafricanjournalofbiomedicalresearch.com In vitro release studies have shown a biphasic pattern with an initial burst followed by sustained release over an extended period. africanjournalofbiomedicalresearch.comhumanjournals.comafricanjournalofbiomedicalresearch.com Chitosan nanoparticles have also been investigated for desmopressin delivery, with analytical methods developed to determine released desmopressin in in vitro media. scispace.comresearchgate.netresearchgate.netsemanticscholar.org
In vitro release kinetics are typically studied using methods like dialysis bags in appropriate release media, with drug content analyzed by techniques such as HPLC. scispace.comhumanjournals.comresearchgate.netresearchgate.net
Here is a summary of in vitro release characteristics from selected nanoparticle formulations:
| Nanoparticle Type | Composition (Example) | Release Pattern (in vitro) | Study Duration (Example) | Reference |
| Elastic Liposomes | Lipid, Surfactant | Slow and sustained | 12 hours | nih.govnih.govresearchgate.net |
| Polymeric Nanoparticles | PLGA, PCL blend | Biphasic (initial burst + sustained) | Up to 168 hours | africanjournalofbiomedicalresearch.comhumanjournals.comafricanjournalofbiomedicalresearch.com |
| Chitosan Nanoparticles | Chitosan | Release in in vitro media | Not specified | scispace.comresearchgate.netresearchgate.net |
| Solid Lipid Nanoparticles | Trimyristin, Tripalmitin, Tristearin | Influenced by lipid composition and media | Not specified | nih.govnih.gov |
Polymeric Formulations and Biocompatibility (pre-clinical)
Polymeric materials play a crucial role in developing advanced desmopressin formulations, particularly for controlled and targeted delivery. Besides polymeric nanoparticles, other polymeric formulations are being explored. impactfactor.orgreading.ac.uk Biocompatibility is a key consideration in the pre-clinical evaluation of these formulations.
Chitosan, a natural polymer, has been extensively studied for its potential in drug delivery due to its biocompatibility and mucoadhesive properties. impactfactor.orgmdpi.commdpi.com Chitosan-based nanoparticles have been investigated for oral and nasal desmopressin delivery, aiming to improve bioavailability and enhance permeation across mucosal barriers by transiently opening tight junctions. scispace.comresearchgate.netresearchgate.netmdpi.com
Other polymeric systems, such as thermoreversible in situ gels containing poloxamers and mucoadhesive polymers, are being investigated for sustained ocular delivery of desmopressin acetate (B1210297) in pre-clinical models. researchgate.net The concentration and type of polymer can influence the drug release rate and mucoadhesion. researchgate.net
Pre-clinical studies often involve evaluating the performance of these polymeric formulations in animal models to assess their pharmacokinetics, efficacy, and biocompatibility. africanjournalofbiomedicalresearch.comhumanjournals.comafricanjournalofbiomedicalresearch.comresearchgate.net For instance, studies in rats have evaluated the transdermal permeation of desmopressin from elastic liposomes. nih.govnih.govresearchgate.net
Cell-Penetrating Peptides (CPPs) for Desmopressin Delivery
Cell-penetrating peptides (CPPs) are short peptide sequences capable of facilitating the transport of various molecules, including peptides and proteins, across cell membranes and biological barriers. kinampark.comfrontiersin.orgmdpi.commdpi.com Research is exploring the potential of CPPs to enhance the delivery of desmopressin. kinampark.comgoogle.com
CPPs can mediate cellular uptake through various mechanisms, including both endocytic and non-endocytic pathways. kinampark.comfrontiersin.org For peptide and protein delivery, CPPs can be linked to the cargo through covalent conjugation or form physical complexes. mdpi.commdpi.com By improving membrane permeability, CPPs could potentially enhance the bioavailability of desmopressin and enable non-invasive administration routes. kinampark.comfrontiersin.orgmdpi.com While the exact mechanisms of CPP internalization are still under investigation, their ability to overcome cellular barriers makes them a promising tool for improving the intracellular and transmucosal delivery of peptide drugs like desmopressin. kinampark.comfrontiersin.orgmdpi.com
Integration of Systems Biology and Omics Approaches in this compound Research
Systems biology and omics approaches, such as transcriptomics, proteomics, and metabolomics, are increasingly being integrated into pharmacological research to provide a comprehensive understanding of drug effects at a molecular level. sapient.biomdpi.commdpi.comstratech.co.ukresearchgate.net These approaches can reveal complex interactions and pathway modulations induced by drug treatment.
Transcriptomics and Proteomics for Comprehensive Pathway Mapping
Transcriptomics and proteomics provide insights into the genes being expressed and the proteins present in a biological system in response to a stimulus, such as desmopressin treatment. mdpi.comstratech.co.ukpnas.orguq.edu.au
Transcriptomic analysis can identify changes in gene expression profiles, while proteomic analysis can reveal alterations in protein abundance, modifications, and interactions. mdpi.comstratech.co.ukpnas.orguq.edu.au Integrated transcriptomic-proteomic analysis can offer a more complete picture of the cellular pathways affected by desmopressin. uq.edu.au
Studies utilizing these techniques have investigated the effects of vasopressin (of which desmopressin is an analog) on gene and protein expression in specific cell types, such as collecting duct cells, providing insights into the molecular mechanisms underlying its action, particularly concerning water reabsorption. pnas.org These studies can identify regulated proteins and pathways involved in the cellular response to desmopressin. pnas.org
Metabolomics in Response to Desmopressin Treatment (pre-clinical)
Metabolomics involves the large-scale study of metabolites within a biological system. mdpi.comresearchgate.netcolumbia.edubruker.com Applying metabolomics in pre-clinical studies can help to understand the metabolic changes induced by desmopressin treatment and provide insights into its pharmacological effects and potential off-target activities. sapient.biomdpi.comresearchgate.net
Novel Pre-clinical Therapeutic Applications Beyond Established Indications
Pre-clinical investigations are uncovering potential new uses for desmopressin, leveraging its interaction with the vasopressin V2 receptor (V2r) and its influence on various physiological processes. These explorations extend to areas such as neuroprotection, immunomodulation, and oncology.
Exploration of Desmopressin in Neuroprotection Models (animal)
Research in animal models suggests a potential neuroprotective role for desmopressin. Studies in rats with experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, have shown that administration of desmopressin can significantly reduce the severity of the disease, as measured by decreased clinical scores and reduced immune cell infiltration into the spinal cord. This indicates that desmopressin may play a role in maintaining immune competence relevant to neuroinflammatory conditions. nih.gov Furthermore, investigations into the effect of desmopressin on brain-derived neurotrophic factor (BDNF) levels in a rat model of post-traumatic stress disorder are underway, exploring potential impacts on neurotrophic support in the central nervous system. eco-vector.com Desmopressin has also been mentioned in the context of neuroprotective strategies following intraparenchymal hemorrhage in animal models. bmj.com
Antitumor and Antimetastatic Potential (in vitro/animal models)
A significant area of emerging research for desmopressin is its potential in oncology, particularly its antitumor and antimetastatic effects demonstrated in various in vitro and animal cancer models. Desmopressin acts as a selective agonist for the V2 vasopressin membrane receptor (V2r), which is expressed on certain tumor cells and in the tumor microvasculature. nih.govconicet.gov.ar
Studies have shown that desmopressin can inhibit the growth of various cancer cell lines in vitro. For instance, it has demonstrated antiproliferative effects on human breast carcinoma cells expressing the V2 receptor, an effect that can be blocked by a selective V2 receptor antagonist. conicet.gov.ar Modest but significant antiproliferative effects have also been observed in cultured human and mouse colon carcinoma cells expressing the V2 receptor. conicet.gov.ar
In animal models, desmopressin has shown considerable antimetastatic activity. In mouse models of breast cancer, intravenous administration of desmopressin has been shown to inhibit experimental lung metastases in a dose-dependent manner and significantly reduce locoregional and distant spread following surgical manipulation of aggressive breast tumors. nih.govconicet.gov.arnih.govresearchgate.net This antimetastatic effect does not appear to be solely due to direct cytotoxicity on tumor cells but may involve modulation of the host environment influencing tumor spread. nih.goviiarjournals.org Proposed mechanisms include the induction of von Willebrand factor (VWF) release, which may play a protective role against tumor cell dissemination and even induce apoptosis in disseminated tumor cells. conicet.gov.arresearchgate.net Desmopressin has also shown promise in reducing the accumulation of ascites and formation of intestinal tumor nodules in a mouse model of colon cancer. conicet.gov.ar
Furthermore, research is exploring the potential of desmopressin in combination with chemotherapy. Studies in mouse models of breast cancer have shown that combining desmopressin with chemotherapeutic agents like carmustine (B1668450) or paclitaxel (B517696) can prevent primary tumor infiltration and significantly reduce metastatic progression to the lung, suggesting potential cooperative effects. iiarjournals.orgascopubs.org Novel desmopressin analogues, such as [V4Q5]dDAVP, are also being investigated and have shown enhanced in vitro cytostatic effects and greater antimetastatic efficacy compared to desmopressin in preclinical breast cancer models. nih.govaacrjournals.org These effects are associated with V2r-activated signal transduction and potential mechanisms like cell cycle arrest and inhibition of angiogenesis. nih.govaacrjournals.org
The table below summarizes some key findings from preclinical studies on the antitumor and antimetastatic effects of desmopressin:
| Cancer Model (in vitro/animal) | Key Finding(s) | Reference(s) |
| Human Breast Carcinoma (in vitro) | Inhibition of cell growth in V2 receptor-expressing cells. | conicet.gov.ar |
| Mouse Mammary Carcinoma (mouse) | Inhibition of experimental lung colonization and reduced locoregional/distant spread after surgery. | nih.govconicet.gov.arnih.govresearchgate.net |
| Human and Mouse Colon Carcinoma (in vitro) | Modest but significant antiproliferative effect. | conicet.gov.ar |
| Mouse Colon Carcinoma (mouse) | Reduced ascites accumulation and intestinal tumor nodule formation; reduced liver metastasis after surgery. | conicet.gov.ar |
| Mouse Mammary Carcinoma (mouse) | Reduced metastatic progression to the lung and prevented primary tumor infiltration when combined with chemotherapy. | iiarjournals.orgascopubs.org |
| Human Breast Cancer (in vitro) | [V4Q5]dDAVP showed improved cytostatic effects and inhibited migration. | nih.govaacrjournals.org |
| Mouse Breast Cancer (mouse) | [V4Q5]dDAVP reduced tumor growth and angiogenesis and completely inhibited metastatic progression. | nih.govaacrjournals.org |
Future Methodological Innovations for Desmopressin Investigation
Future research on desmopressin will likely involve advancements in methodologies for its investigation and potential application. One significant area is the development of novel delivery systems to improve bioavailability and target specific tissues. Research into mucoadhesive submicron emulsions and multilayer film preparations is being explored to enhance the oral delivery of desmopressin, which traditionally has low oral bioavailability. researchgate.net The development of optimized intranasal formulations is also an ongoing area of research. researchgate.net
Beyond delivery, future investigations may involve the continued development and study of novel desmopressin analogues with potentially enhanced or more selective pharmacological profiles for specific therapeutic applications, as exemplified by the research on [V4Q5]dDAVP. nih.govaacrjournals.orgmdpi.com Further exploration of the complex mechanisms underlying desmopressin's effects in emerging areas like neuroprotection and immunomodulation will require advanced in vitro and in vivo techniques to dissect cellular and molecular pathways. The use of systematic literature reviews and bioinformatic analysis of large datasets is also becoming increasingly important in identifying potential new areas of interest and understanding the clinical impact of receptor expression. ascopubs.orgspandidos-publications.com
Q & A
Q. What experimental models are most appropriate for evaluating the antidiuretic efficacy of Desmospray in preclinical studies?
Methodological Answer: Preclinical evaluation should integrate both in vitro and in vivo models. For in vitro studies, utilize kidney cell lines (e.g., MDCK or HEK293) expressing vasopressin V2 receptors to assess receptor binding affinity and cAMP activation . For in vivo models, consider rodent models of diabetes insipidus or water deprivation protocols to measure urine osmolality and volume changes post-administration. Ensure standardized hydration protocols to minimize confounding variables .
Q. How should researchers control for variables such as hydration status when measuring this compound’s pharmacodynamic effects?
Methodological Answer: Implement a crossover study design with controlled hydration phases:
- Baseline phase: Stabilize participants on a fixed fluid intake (e.g., 30 mL/kg/day) for 48 hours.
- Intervention phase: Administer this compound under supervised hydration.
- Data collection: Monitor serum sodium, urine osmolality, and body weight hourly. Use multivariate regression to adjust for residual hydration variability .
Advanced Research Questions
Q. What methodological approaches are recommended to address discrepancies in reported efficacy rates of this compound across demographic groups?
Methodological Answer: Discrepancies may arise from genetic polymorphisms (e.g., AVPR2 receptor variants) or metabolic differences. To resolve this:
- Conduct pharmacogenomic analyses on clinical trial cohorts to correlate SNPs (single nucleotide polymorphisms) with drug response.
- Perform subgroup meta-analyses using stratified randomization in trial designs. For example, segment data by age, sex, and renal function using tools like Cochrane Review Manager .
- Apply Bayesian hierarchical models to account for heterogeneity across studies .
Q. How can in vitro permeability assays be optimized to predict the nasal absorption efficiency of this compound in formulation development?
Methodological Answer: Use a three-tiered approach:
Cell-based assays: Employ Calu-3 or RPMI 2650 nasal epithelial cell monolayers to measure transepithelial electrical resistance (TEER) and apparent permeability (Papp).
Physicochemical testing: Quantify logP (lipophilicity) and pKa to assess passive diffusion potential.
Computational modeling: Apply tools like GastroPlus® to simulate nasal absorption kinetics. Validate results against in vivo pharmacokinetic data from Phase I trials .
Q. What strategies are effective for reconciling contradictory data on this compound’s long-term safety in pediatric populations?
Methodological Answer:
- Longitudinal cohort studies: Track hyponatremia incidence and growth parameters over 5+ years using electronic health records (EHRs).
- Adverse event harmonization: Apply WHO-UMC causality assessment criteria to distinguish drug-related events from comorbidities.
- Sensitivity analysis: Use competing risk models to adjust for dropout rates and competing outcomes in clinical trials .
Data Analysis and Reporting
Q. What statistical methods are optimal for analyzing time-dependent responses to this compound in crossover trials?
Methodological Answer:
- Mixed-effects models: Account for intra-subject variability and carryover effects. Include fixed effects for treatment sequence and random effects for subject-specific responses.
- Survival analysis: Use Kaplan-Meier curves to evaluate time-to-therapeutic response (e.g., first dry night in enuresis studies).
- Adjustment for multiplicity: Apply Hochberg or Benjamini-Hochberg corrections for endpoints measured repeatedly .
Experimental Design
Q. How can researchers optimize blinding protocols in this compound trials to mitigate placebo effects in subjective endpoints (e.g., nocturnal enuresis)?
Methodological Answer:
- Double-dummy design: Use placebo nasal sprays identical in appearance and administration protocol.
- Objective biomarkers: Supplement subjective reports with urine volume measurements via automated bedwetting alarms.
- Blinding assessment: Post-trial, survey participants and investigators to confirm blinding efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
